Metastasis Inhibition: VAL-201 Reduces Secondary Tumour Development by 50% in Preclinical Prostate Cancer Model
VAL-201 demonstrated a 50% reduction in the development and spread of secondary tumours in a preclinical prostate cancer model, compared to untreated controls [1]. This effect is attributed to its specific inhibition of AR-Src signalling, which is critical for metastatic progression. In contrast, the pan-Src kinase inhibitor dasatinib has shown limited clinical efficacy as monotherapy in castration-resistant prostate cancer, with a median progression-free survival of only 6.1 weeks in a Phase II trial [2].
| Evidence Dimension | Reduction in secondary tumour development |
|---|---|
| Target Compound Data | Up to 50% reduction |
| Comparator Or Baseline | Dasatinib: Median progression-free survival = 6.1 weeks in CRPC (no direct metastasis reduction reported) |
| Quantified Difference | VAL-201 provides quantified metastasis inhibition; dasatinib shows minimal single-agent activity |
| Conditions | Preclinical prostate cancer model (orthotopic xenograft) for VAL-201; Phase II trial in mCRPC for dasatinib |
Why This Matters
Direct metastasis inhibition is a critical unmet need in advanced prostate cancer, and this quantitative data supports VAL-201's potential superiority over a clinically tested pan-Src inhibitor.
- [1] ValiRx Plc. ValiRx Plc's Late Pre-clinical Study of VAL201. BioSpace. Published 2012-05-29. View Source
- [2] Lara PN Jr, et al. A phase II trial of the Src-kinase inhibitor AZD0530 in patients with advanced castration-resistant prostate cancer: a California Cancer Consortium study. Invest New Drugs. 2010;28(3):345-51. View Source
